Mlkl-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

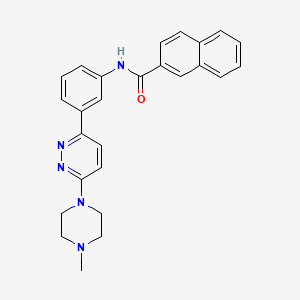

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O/c1-30-13-15-31(16-14-30)25-12-11-24(28-29-25)21-7-4-8-23(18-21)27-26(32)22-10-9-19-5-2-3-6-20(19)17-22/h2-12,17-18H,13-16H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHOXUUPSXOTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Necroptosis and the Role of MLKL

An In-Depth Technical Guide on the Mechanism of Action of MLKL Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a specific compound designated "Mlkl-IN-2". This guide provides a comprehensive overview of the mechanism of action of well-characterized inhibitors of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis. The principles and methodologies described herein are representative of the field and can be applied to the study of novel MLKL inhibitors.

Necroptosis is a form of regulated cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF), pathogen-associated molecular patterns (PAMPs), and certain viral infections, particularly when apoptosis is inhibited.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis is highly pro-inflammatory due to the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[2]

The central executioner of necroptosis is the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1] In its inactive state, MLKL is a soluble monomer. The canonical necroptosis pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3] RIPK3 then phosphorylates the pseudokinase domain of MLKL.[3][4] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[3][4] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.[3][5] Given its critical role, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptosis, such as inflammatory and neurodegenerative disorders.

Mechanism of Action of MLKL Inhibitors

MLKL inhibitors can be broadly classified based on their mode of interaction with the MLKL protein. The primary mechanisms of action involve interference with key steps in MLKL activation and execution of cell death.

Covalent Inhibition of MLKL Translocation

A prominent class of MLKL inhibitors acts by covalently modifying a specific cysteine residue in the N-terminal domain of human MLKL.

-

Target Site: These inhibitors, most notably Necrosulfonamide (NSA) and TC13172, target Cysteine 86 (Cys86) of human MLKL.[6][7]

-

Mechanism: By forming a covalent bond with Cys86, these compounds prevent the conformational changes and/or oligomerization required for MLKL to translocate to the plasma membrane.[6][7] It is important to note that these inhibitors do not prevent the initial phosphorylation of MLKL by RIPK3.[6]

-

Species Specificity: A significant limitation of these covalent inhibitors is their specificity for human MLKL, as the target Cys86 residue is not conserved in rodents, hindering preclinical evaluation in mouse models.[8]

Inhibition of MLKL Conformational Change

Another class of inhibitors functions by preventing the initial conformational activation of MLKL.

-

Target Site: An example of this class is the ATP-mimetic compound GW806742X, which interacts with the nucleotide-binding site within the pseudokinase domain of mouse MLKL.[1]

-

Mechanism: By binding to the pseudokinase domain, GW806742X is thought to stabilize the inactive conformation of MLKL, thereby preventing the release of the N-terminal executioner domain that is triggered by RIPK3 phosphorylation.[1] This inhibition of the conformational switch effectively blocks all subsequent steps, including oligomerization and membrane translocation.

Reversible Inhibition of the MLKL Executioner Domain

Recent advancements have led to the discovery of reversible inhibitors that bind to the N-terminal executioner domain of MLKL.

-

Target Site: These inhibitors, identified through fragment-based screening, bind to a novel pocket on the four-helix bundle domain, distinct from the Cys86 covalent binding site.[8]

-

Mechanism: By binding to the executioner domain, these reversible inhibitors are thought to stabilize the inactive state of MLKL and prevent the multimerization and membrane integration necessary for cell lysis.[8]

Signaling Pathway of Necroptosis and MLKL Inhibition

The following diagram illustrates the necroptosis signaling cascade and the points of intervention for different classes of MLKL inhibitors.

Caption: Necroptosis signaling pathway and points of MLKL inhibitor action.

Quantitative Data for MLKL Inhibitors

The potency of MLKL inhibitors is typically determined through cell-based assays that measure the prevention of necroptosis. The following table summarizes available quantitative data for representative MLKL inhibitors.

| Compound Class | Representative Compound(s) | Assay System | Potency (EC50 / IC50) | Reference |

| Covalent Inhibitor | Necrosulfonamide (NSA) | TNF-induced necroptosis in human cell lines | ~0.5 µM | [9] |

| Covalent Inhibitor | Compound 9 | TNF-induced necroptosis in human cell lines | 148.4 nM | [9] |

| Covalent Inhibitor | Compound 14 | TNF-induced necroptosis in human cell lines | 595.9 nM | [9] |

| Covalent Inhibitor | P28 | TNF-induced necroptosis in FADD-knockout Jurkat T cells | < 1 µM | [7] |

| ATP-Mimetic (mouse) | GW806742X | Not specified | Not specified | [1] |

Experimental Protocols

The characterization of MLKL inhibitors involves a series of in vitro and cell-based assays to determine their mechanism of action and potency.

Induction of Necroptosis in Cell Culture

A common method to induce necroptosis in vitro is to treat susceptible cell lines (e.g., HT-29, Jurkat) with a combination of:

-

TNFα: To activate the TNFR1 signaling pathway.

-

A Smac mimetic: To inhibit cellular inhibitors of apoptosis proteins (cIAPs) and promote the formation of the necrosome.

-

A pan-caspase inhibitor (e.g., z-VAD-fmk): To block apoptosis and channel the signaling towards necroptosis.[10]

Cell Viability and Necroptosis Assays

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[11]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels, which are indicative of metabolically active, viable cells.[7]

-

Propidium Iodide (PI) or SYTOX Green Staining: These dyes are membrane-impermeable and only enter cells with damaged plasma membranes, allowing for the quantification of necrotic cells by flow cytometry or fluorescence microscopy.[12]

Biochemical Assays for MLKL Activation

-

Western Blotting for Phospho-MLKL: Using an antibody specific to the phosphorylated form of MLKL (e.g., p-MLKL at Ser358 in human) to assess the upstream inhibition of RIPK3 or the direct binding to the pseudokinase domain.[10]

-

Non-reducing SDS-PAGE for MLKL Oligomerization: MLKL oligomers can be visualized as higher molecular weight bands on a Western blot when the protein lysates are run under non-reducing conditions.[13]

-

Cell Fractionation and Immunofluorescence: To determine the subcellular localization of MLKL. Inhibition of translocation will result in MLKL remaining in the cytoplasm, whereas in untreated necroptotic cells, MLKL will be found in the membrane fraction.[10]

The following diagram outlines a typical experimental workflow for characterizing a novel MLKL inhibitor.

Caption: Experimental workflow for MLKL inhibitor characterization.

Conclusion

Inhibiting MLKL is a promising therapeutic strategy for a range of inflammatory diseases. The development of MLKL inhibitors has revealed multiple mechanisms by which this key necroptosis executioner can be targeted. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel and effective therapies that modulate necroptotic cell death. Future research will likely focus on the development of more potent and species-unrestricted inhibitors, as well as further elucidating the nuances of MLKL biology.

References

- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of the N-terminal region of human MLKL, as well as two distinct MLKL isoforms, reveals new insights into necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

MLKL-IN-2 as a Chemical Probe for Necroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Necroptosis and the Role of MLKL

Necroptosis is a form of regulated cell death that, unlike apoptosis, proceeds in a caspase-independent manner and is characterized by cellular swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1][2][3] This lytic form of cell death is implicated in a variety of human pathologies, including inflammatory diseases, neurodegeneration, and cancer.

The execution of necroptosis is orchestrated by a signaling cascade involving key protein kinases. Upon stimulation by death receptors like TNFR1, a signaling complex known as the necrosome is formed. This complex minimally consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][5] Within the necrosome, RIPK3 becomes activated and phosphorylates its substrate, the Mixed Lineage Kinase Domain-like (MLKL) protein.[4][6]

MLKL is a pseudokinase that functions as the terminal executioner of necroptosis.[2][3] In its inactive state, the N-terminal four-helix bundle (4HB) domain of MLKL, which is responsible for membrane disruption, is kept in check by its C-terminal pseudokinase domain.[2] Phosphorylation of the pseudokinase domain by RIPK3 induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[6][7] At the plasma membrane, MLKL oligomers directly or indirectly cause membrane permeabilization, leading to cell lysis.[4][6]

Given its critical role as the final executioner, MLKL has emerged as a key therapeutic target for diseases driven by excessive necroptosis. Small molecule inhibitors of MLKL, therefore, represent valuable tools for both basic research and drug development.

MLKL-IN-2: A Novel Chemical Probe for MLKL

This compound is a recently identified inhibitor of MLKL, disclosed in patent WO2021224505A1.[8] While detailed peer-reviewed studies characterizing this compound are not yet widely available, the patent literature indicates that it is designed to modulate MLKL activity. The invention is based on modulating the intramolecular interaction between the C-terminal helix of the pseudokinase domain and a hydrophobic groove in the MLKL protein.[8] This suggests that this compound may act by stabilizing the inactive conformation of MLKL, thereby preventing the conformational changes required for its activation and subsequent oligomerization.

As a chemical probe, this compound holds the potential to be a valuable tool for dissecting the intricate mechanisms of necroptosis and for validating MLKL as a therapeutic target in various disease models. Its utility lies in its ability to specifically inhibit the final, irreversible step of the necroptotic pathway.

Quantitative Data for MLKL Inhibitors

While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, this section provides a comparative summary of other well-characterized MLKL inhibitors to offer a framework for evaluating novel probes like this compound.

| Inhibitor | Target | Mechanism of Action | IC50 / Kd | Cell-based Potency (EC50) | Reference |

| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cys86 in the N-terminal domain, blocking oligomerization. | - | ~0.5 µM (HT-29 cells) | [9] |

| GW806742X (Compound 1) | Mouse MLKL | ATP-mimetic, binds to the pseudokinase domain, inhibiting conformational change. | Kd = 9.3 µM | Inhibits necroptosis in MDFs in the nM range. | [10][11] |

| Compound 9 | MLKL | Covalently binds to MLKL. | - | 148.4 nM | [12] |

| Compound 14 | MLKL | Covalently binds to MLKL. | - | 595.9 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound and its effects on necroptosis. These protocols are based on established methods and can be adapted for specific cell lines and experimental questions.

Necroptosis Induction in Cell Culture

A common and reliable method for inducing necroptosis in vitro is the use of a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor.[13][14][15]

Cell Line: Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.[13][16]

Reagents:

-

Human TNFα (10-100 ng/mL)

-

Smac mimetic (e.g., Birinapant, 100 nM - 1 µM)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK, 20-50 µM)

-

This compound (concentration range to be determined)

-

Control MLKL inhibitors (e.g., Necrosulfonamide, 1-10 µM)

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS

Protocol:

-

Seed HT-29 cells in 96-well plates (for viability assays) or larger plates (for protein analysis) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or control inhibitors for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα, Smac mimetic, and z-VAD-FMK to the cell culture medium.

-

Incubate the cells for the desired time period (typically 6-24 hours).

-

Proceed with cell viability assays or protein extraction for downstream analysis.

Cell Viability Assays

To quantify the inhibitory effect of this compound on necroptotic cell death, several assays can be employed.

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Protocol:

-

After the necroptosis induction period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.

Protocol:

-

After necroptosis induction, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate LDH release as a percentage of the total LDH (determined by lysing control cells).

Analysis of MLKL Phosphorylation

Inhibition of MLKL phosphorylation is a key indicator of upstream pathway inhibition, while this compound is expected to act downstream. However, confirming that this compound does not affect MLKL phosphorylation is crucial for delineating its mechanism of action.

Protocol (Western Blot):

-

Lyse the cells treated as described in section 4.1 in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17][18]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL Ser358 for human) overnight at 4°C.[20]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total MLKL and a loading control (e.g., β-actin or GAPDH).

Analysis of MLKL Oligomerization

A direct consequence of MLKL activation is its oligomerization. An effective MLKL inhibitor should prevent this step.

Protocol (Non-reducing SDS-PAGE):

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer).

-

Prepare protein samples in a non-reducing sample buffer (lacking β-mercaptoethanol or DTT).

-

Separate the proteins on an SDS-PAGE gel and perform a Western blot as described above, probing for total MLKL.[7][21]

-

Monomeric MLKL will run at its expected molecular weight, while oligomers will appear as higher molecular weight bands.[22][23]

Visualizations

Necroptosis Signaling Pathway

References

- 1. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021224505A1 - Modulation of mixed lineage kinase domain-like protein signaling - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of MLKL in Inflammatory Disease Models: A Technical Guide

Introduction: Necroptosis is a regulated, pro-inflammatory form of lytic cell death critical in various physiological and pathological processes.[1][2] Unlike apoptosis, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, including Damage-Associated Molecular Patterns (DAMPs), which can trigger a potent inflammatory response.[1][3] At the heart of this pathway lies the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector indispensable for the execution of necroptosis.[1][4] The activation of the canonical RIPK1-RIPK3-MLKL signaling cascade is a hallmark of necroptosis and has been implicated in a wide array of inflammatory diseases.[1][5]

This technical guide provides an in-depth overview of the role of MLKL in various inflammatory disease models. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at MLKL's core signaling pathways, its function in specific diseases, key experimental protocols for its study, and its potential as a therapeutic target.

The Core MLKL Signaling Pathway in Necroptosis

The canonical necroptosis pathway is a tightly regulated signaling cascade initiated by various stimuli, most notably the engagement of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] The pathway culminates in the activation of MLKL, which executes cell death.

Key steps in the pathway include:

-

Initiation: Upon stimulation (e.g., by TNF-α) and in the absence or inhibition of Caspase-8, Receptor-Interacting Protein Kinase 1 (RIPK1) is activated.[6][7]

-

Necrosome Formation: Activated RIPK1 recruits RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIM), forming a functional amyloid-like signaling complex known as the necrosome.[4][7]

-

MLKL Phosphorylation: Within the necrosome, RIPK3 phosphorylates MLKL's pseudokinase domain (at residues Threonine 357 and Serine 358 in humans).[4][8]

-

MLKL Oligomerization and Translocation: Phosphorylation induces a conformational change in MLKL, leading to its oligomerization into tetramers and higher-order polymers.[4][9] These oligomers then translocate to the plasma membrane.[8][10]

-

Execution of Necroptosis: At the plasma membrane, MLKL oligomers disrupt membrane integrity by forming pores, leading to cell swelling, lysis, and the release of pro-inflammatory DAMPs.[4][9]

Caspase-8 serves as a critical negative regulator of this pathway by cleaving and inactivating RIPK1 and RIPK3, thereby favoring apoptosis over necroptosis. When Caspase-8 is inhibited or absent, the necroptotic pathway prevails.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Necroptosis in inflammatory bowel disease: A potential effective target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pseudokinase MLKL and the kinase RIPK3 have distinct roles in autoimmune disease caused by loss of death receptor induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Role of Mlkl-IN-2 in Modulating the MLKL Pseudokinase Domain: A Technical Overview

Disclaimer: The compound "Mlkl-IN-2" as specified in the user request did not yield specific public data. This technical guide has been generated using publicly available information for the well-characterized MLKL inhibitor, GW806742X (referred to as compound 1 in some literature) , as a representative molecule targeting the MLKL pseudokinase domain. All data and methodologies presented herein pertain to GW806742X and are intended to provide a comprehensive understanding of how a small molecule inhibitor interacts with and affects the MLKL pseudokinase domain.

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and host defense. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector of necroptosis, and its pseudokinase domain plays a crucial regulatory role in its activation. This technical guide provides an in-depth analysis of this compound (using GW806742X as a proxy), a small molecule inhibitor targeting the MLKL pseudokinase domain. We will explore its mechanism of action, present quantitative data on its binding affinity and inhibitory activity, detail relevant experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of necroptosis and the development of novel therapeutics.

Introduction to MLKL and Necroptosis

Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is executed independently of caspases.[1][2] This pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome.[1] The core of the necrosome consists of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[3] Upon activation, RIPK3 phosphorylates the pseudokinase MLKL, the key downstream effector of necroptosis.[3]

MLKL is comprised of an N-terminal four-helix bundle (4HB) domain, a brace region, and a C-terminal pseudokinase domain.[4] In its inactive state, the pseudokinase domain is thought to repress the cytotoxic activity of the 4HB domain. Phosphorylation of the MLKL pseudokinase domain by RIPK3 induces a conformational change, leading to the oligomerization of MLKL and its translocation to the plasma membrane.[5] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response.[2]

Given its central role in executing necroptosis, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptotic cell death, such as inflammatory and neurodegenerative disorders. Small molecule inhibitors that target the MLKL pseudokinase domain, such as this compound (represented by GW806742X), offer a promising strategy to modulate this pathway.

This compound (as GW806742X): Mechanism of Action

This compound (GW806742X) is an ATP-mimetic small molecule that directly targets the nucleotide-binding site within the pseudokinase domain of MLKL.[6][7] By occupying this pocket, it is proposed to lock the pseudokinase domain in an inactive conformation.[3] This allosteric inhibition prevents the RIPK3-mediated phosphorylation-dependent conformational changes necessary for MLKL activation.[6] Consequently, the downstream events of MLKL oligomerization and translocation to the plasma membrane are inhibited, thereby preventing necroptotic cell death.[6][7][8]

Quantitative Data for this compound (as GW806742X)

The following table summarizes the key quantitative data for GW806742X, providing insights into its binding affinity and inhibitory potency.

| Parameter | Value | Target/Assay | Reference |

| Binding Affinity (Kd) | 9.3 µM | MLKL Pseudokinase Domain | [6][7][8][9] |

| Inhibitory Concentration (IC50) | < 50 nM | Inhibition of TSQ-induced necroptosis in mouse dermal fibroblasts (MDFs) | [6] |

| Inhibitory Concentration (IC50) | 2 nM | VEGFR2 | [6][7][9] |

| Off-Target Activity | Binds to RIPK1 | Kinase Profiling | [3] |

Note: The off-target activity on RIPK1 suggests that the observed cellular effects of GW806742X may not be solely due to MLKL inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound (GW806742X) on the MLKL pseudokinase domain and necroptosis.

In Vitro Binding Assay (Thermal Shift Assay)

This assay is used to determine the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.

Materials:

-

Recombinant MLKL pseudokinase domain

-

SYPRO Orange dye

-

This compound (GW806742X)

-

Real-time PCR instrument

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare a master mix containing the recombinant MLKL pseudokinase domain and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add this compound (or vehicle control) at various concentrations to the wells.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in a real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of SYPRO Orange.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in Tm in the presence of the compound indicates direct binding.

Cell Viability Assay (Necroptosis Inhibition)

This assay quantifies the ability of a compound to protect cells from necroptosis.

Materials:

-

Mouse Dermal Fibroblasts (MDFs) or other necroptosis-sensitive cell lines

-

Cell culture medium and supplements

-

TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) (TSQ)

-

This compound (GW806742X)

-

Cell viability reagent (e.g., CellTiter-Glo®, Propidium Iodide)

-

96-well plates

-

Plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce necroptosis by adding the TSQ cocktail to the wells.

-

Incubate for a predetermined time (e.g., 24 hours).

-

Measure cell viability using a chosen method:

-

Luminescence-based (CellTiter-Glo®): Add the reagent, incubate, and measure luminescence, which is proportional to the number of viable cells.

-

Fluorescence-based (Propidium Iodide): Add Propidium Iodide (PI), which only enters dead cells, and measure fluorescence using a flow cytometer or fluorescence microscope.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Co-Immunoprecipitation (MLKL-RIPK3 Interaction)

This technique is used to assess whether a compound disrupts the interaction between MLKL and its upstream kinase, RIPK3.

Materials:

-

Cells expressing tagged MLKL and/or RIPK3

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag (e.g., anti-FLAG, anti-HA) or against MLKL/RIPK3

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with this compound and the necroptotic stimulus.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the lysate with an antibody specific for the protein of interest (e.g., RIPK3) overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the interacting protein (e.g., MLKL). A reduced amount of co-precipitated MLKL in the presence of the inhibitor would suggest a disruption of the interaction.

Visualizations

Signaling Pathway of Necroptosis and Inhibition by this compound

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the characterization of this compound's effects.

Discussion and Future Directions

This compound (as represented by GW806742X) serves as a valuable tool for dissecting the molecular mechanisms of necroptosis and as a lead compound for the development of novel therapeutics. Its ability to directly bind to the MLKL pseudokinase domain and inhibit necroptosis in cellular models highlights the druggability of this pseudokinase.

However, the reported off-target activity of GW806742X on kinases such as VEGFR2 and RIPK1 underscores the importance of thorough selectivity profiling in drug development.[3][6][7][9] Future efforts should focus on developing more selective MLKL inhibitors to minimize potential side effects and to more precisely delineate the role of MLKL in various disease models.

Furthermore, exploring the structural basis of the this compound-MLKL interaction through techniques like X-ray crystallography or cryo-electron microscopy will be crucial for structure-based drug design and the optimization of inhibitor potency and selectivity.

Conclusion

This compound (using GW806742X as a proxy) is a potent inhibitor of necroptosis that functions by directly targeting the ATP-binding pocket of the MLKL pseudokinase domain. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data, and the experimental methodologies required for its characterization. The continued investigation of MLKL inhibitors will undoubtedly advance our understanding of necroptosis and may lead to the development of new treatments for a range of inflammatory and degenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. GW806742X | MLKL inhibitor | CAS 579515-63-2 | Buy GW806742X from Supplier InvivoChem [invivochem.com]

Investigating Necroptosis: A Technical Guide to Utilizing Mlkl-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The mixed lineage kinase domain-like protein (MLKL) is the terminal effector in this pathway, making it a key therapeutic target. This technical guide provides an in-depth overview of the role of necroptosis and the utility of MLKL inhibitors, with a focus on the emerging compound Mlkl-IN-2. Due to the limited publicly available data on this compound, this guide also presents comparative data from well-characterized MLKL inhibitors to provide a framework for its investigation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the study of necroptosis and the evaluation of novel inhibitors like this compound.

Introduction to Necroptosis

Necroptosis is a programmed form of lytic cell death that is morphologically similar to necrosis but is regulated by a specific signaling cascade. Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response. This pathway is increasingly recognized for its role in various diseases, making the development of specific inhibitors a significant area of research.

The core necroptosis signaling pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. These kinases, along with other proteins, form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL, the key executioner of necroptosis.

The Role of MLKL in Necroptosis

Mixed lineage kinase domain-like protein (MLKL) is a pseudokinase that functions as the most downstream effector of the necroptosis pathway. In its inactive state, MLKL is a cytosolic monomer. Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization. These MLKL oligomers then translocate to the plasma membrane, where they are believed to form pores, leading to membrane disruption, ion influx, and ultimately, cell lysis.

This compound: A Novel MLKL Inhibitor

This compound is a recently identified inhibitor of MLKL. It is referenced in patent WO2021224505A1 as compound (i). While detailed characterization of this compound is not yet widely available in peer-reviewed literature, its emergence highlights the ongoing efforts to develop novel and specific MLKL inhibitors for research and therapeutic purposes. The investigation of this compound would follow established protocols for characterizing other MLKL inhibitors.

Quantitative Data for MLKL Inhibitors (Comparative Analysis)

Due to the limited availability of quantitative data for this compound, the following table summarizes the inhibitory activities of other well-characterized MLKL inhibitors. This data serves as a benchmark for the expected potency of novel inhibitors and provides a comparative context for future studies on this compound.

| Inhibitor | Target | Assay System | IC50/EC50 | Reference |

| Necrosulfonamide | Human MLKL | HT-29 cells (TSZ-induced necroptosis) | ~0.5 µM | [1] |

| TC13172 | Human MLKL | HT-29 cells (TSZ-induced necroptosis) | 2 nM | [1] |

| GW806742X | Mouse MLKL | L929 cells (TNFα-induced necroptosis) | ~1.5 µM | [2] |

TSZ: TNFα, SMAC mimetic, z-VAD-FMK

Experimental Protocols for Investigating MLKL Inhibitors

The following protocols provide a framework for the in vitro characterization of MLKL inhibitors like this compound.

Cell Viability Assay to Determine Inhibitor Potency

Objective: To determine the half-maximal effective concentration (EC50) of an MLKL inhibitor in preventing necroptosis.

Materials:

-

HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Necroptosis-inducing agents: TNFα, SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK)

-

MLKL inhibitor (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the MLKL inhibitor in complete medium.

-

Pre-treat the cells with the different concentrations of the MLKL inhibitor for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate for 12-24 hours.

-

Equilibrate the plate and reagents to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results against the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of MLKL Phosphorylation

Objective: To assess the effect of an MLKL inhibitor on the phosphorylation of MLKL at serine 358 (human) or serine 345 (mouse).

Materials:

-

Cells and reagents for inducing necroptosis as described in 5.1.

-

MLKL inhibitor.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MLKL (Ser358 or Ser345), anti-total-MLKL, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with the MLKL inhibitor at various concentrations for 1-2 hours.

-

Induce necroptosis for a shorter time course (e.g., 4-8 hours) to capture peak phosphorylation.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-MLKL signal to total MLKL and the loading control.

MLKL Oligomerization Assay

Objective: To determine if the MLKL inhibitor prevents the formation of MLKL oligomers during necroptosis.

Materials:

-

Cells, necroptosis-inducing agents, and MLKL inhibitor.

-

Lysis buffer without reducing agents.

-

Non-reducing Laemmli sample buffer.

-

SDS-PAGE gels, transfer apparatus, and western blot reagents.

-

Anti-MLKL antibody.

Procedure:

-

Treat cells as described in 5.2 to induce necroptosis in the presence or absence of the MLKL inhibitor.

-

Lyse the cells in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).

-

Prepare protein lysates with non-reducing Laemmli sample buffer and do not boil the samples.

-

Perform SDS-PAGE under non-reducing conditions to separate protein complexes.

-

Transfer proteins to a PVDF membrane and perform western blotting using an anti-MLKL antibody to detect monomeric and oligomeric forms of MLKL.

Visualizing Necroptosis and its Inhibition

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Necroptosis Signaling Pathway

Caption: Necroptosis signaling cascade initiated by TNFα.

Experimental Workflow for this compound Characterization

Caption: Workflow for in vitro characterization of this compound.

Conclusion

The study of necroptosis is a rapidly evolving field with significant implications for human health. The development of specific MLKL inhibitors, such as this compound, provides powerful tools to dissect the molecular mechanisms of this cell death pathway and to explore its therapeutic potential. This technical guide offers a comprehensive resource for researchers, providing the necessary background, comparative data, and detailed protocols to investigate the role of necroptosis and to characterize novel MLKL inhibitors. While specific data on this compound is currently limited, the established methodologies presented here will be instrumental in elucidating its mechanism of action and potential applications in drug discovery.

References

An In-depth Technical Guide to the Inhibition of MLKL Oligomerization in Necroptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of Mixed Lineage Kinase Domain-Like (MLKL) protein oligomerization, a critical step in the execution of necroptotic cell death, and explores the impact of its inhibition. While specific information on a compound designated "Mlkl-IN-2" is not available in the public domain, this whitepaper will utilize data from well-characterized MLKL inhibitors to provide a comprehensive technical overview.

Introduction to Necroptosis and the Role of MLKL

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an immune response. The execution of necroptosis is critically dependent on the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2]

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor (TNF), which activates Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3] RIPK3 then phosphorylates MLKL, triggering a conformational change that leads to its oligomerization.[1][3][4] These MLKL oligomers translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis.[1][4] Inhibition of MLKL oligomerization is therefore a key therapeutic strategy for diseases driven by necroptosis.

The Necroptosis Signaling Pathway and MLKL Activation

The canonical necroptosis pathway is a tightly regulated process. The diagram below illustrates the key steps leading to MLKL-mediated cell death.

Caption: Figure 1: The Necroptosis Signaling Pathway.

Impact of Inhibitors on MLKL Oligomerization

Several small molecule inhibitors have been developed to target different stages of the necroptosis pathway. Direct inhibitors of MLKL are of particular interest as they act at the final execution step. These inhibitors typically function by preventing the conformational changes required for oligomerization or by blocking the translocation of oligomers to the plasma membrane.

Quantitative Data of MLKL Inhibitors

The efficacy of MLKL inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The table below summarizes publicly available data for well-known MLKL inhibitors.

| Inhibitor Name | Target | Assay Type | Cell Line | IC50 | Reference |

| Necrosulfonamide (NSA) | Human MLKL (Cys86) | Cell Viability | HT-29 | ~0.5 µM | [5] |

| Compound 1 (GW806742X) | MLKL (ATP-binding site) | Necroptosis Inhibition | L929 | < 50 nM | [1][6] |

| TC13172 | MLKL N-terminal domain | Necroptosis Inhibition | U937 | Not specified | [7] |

| P28 | MLKL | Necroptosis Inhibition | HT-29 | Not specified | [7] |

Note: IC50 values can vary significantly depending on the assay conditions and cell line used.[8][9]

Experimental Protocols for Studying MLKL Oligomerization and its Inhibition

Assessing the impact of inhibitors on MLKL oligomerization requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Non-reducing SDS-PAGE and Western Blot for MLKL Oligomerization

This is a common method to visualize the formation of MLKL oligomers.[5] Under non-reducing conditions, disulfide bonds that may form between MLKL monomers in an oligomeric state are preserved, allowing for their separation by size on a gel.

Experimental Workflow:

Caption: Figure 2: Western Blot Workflow for MLKL Oligomerization.

Protocol Details:

-

Cell Treatment: Plate cells (e.g., HT-29) and allow them to adhere. Induce necroptosis using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK). Treat a parallel set of cells with the MLKL inhibitor of interest.

-

Lysis: Wash cells with cold PBS and lyse with a non-reducing lysis buffer (containing protease and phosphatase inhibitors but lacking reducing agents like DTT or β-mercaptoethanol).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with a non-reducing Laemmli sample buffer. Do not boil the samples, as this can promote aggregation.

-

Electrophoresis and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for MLKL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. MLKL monomers will appear at their expected molecular weight, while oligomers will be present as higher molecular weight bands.

Immunofluorescence for MLKL Translocation

This method allows for the visualization of MLKL's subcellular localization. Upon activation and oligomerization, MLKL translocates from the cytoplasm to the plasma membrane. Inhibitors of this process can be identified by the retention of MLKL in the cytoplasm.

Protocol Details:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them as described for the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against MLKL or phosphorylated MLKL (p-MLKL). Follow this with a fluorescently labeled secondary antibody. A plasma membrane marker can be co-stained for colocalization analysis.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

Logical Relationship of MLKL Inhibition and Cellular Outcome

The inhibition of MLKL oligomerization directly prevents the execution of necroptotic cell death. The following diagram illustrates this logical relationship.

Caption: Figure 3: Logical Flow of MLKL Inhibition.

Conclusion

The oligomerization of MLKL is a definitive step in the execution of necroptosis. The development of potent and specific inhibitors that target this process holds significant therapeutic promise for a range of diseases characterized by excessive necroptotic cell death. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers working to understand and modulate this critical cellular pathway. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the principles of MLKL inhibition and the methods for its study are well-established and continue to be an active area of investigation.

References

- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. MLKL compound 1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparability of mixed IC₅₀ data - a statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of MLKL Inhibition: A Technical Guide to Mlkl-IN-2 and Other Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and cancer. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in this pathway, making it a prime target for therapeutic intervention. This technical guide explores the therapeutic potential of MLKL inhibition, with a focus on the novel inhibitor Mlkl-IN-2. Due to the limited publicly available data on this compound, this guide also provides an in-depth analysis of other well-characterized MLKL inhibitors, namely Necrosulfonamide and BI-8925, to serve as a comprehensive resource for researchers. We will delve into the molecular mechanisms of MLKL-mediated necroptosis, present quantitative data on inhibitor efficacy, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.

The MLKL Signaling Pathway in Necroptosis

Necroptosis is a lytic, pro-inflammatory mode of cell death executed by MLKL. It is typically activated in response to death receptor signaling (e.g., TNFR1) or pathogen-associated molecular patterns (PAMPs) when apoptosis is inhibited. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.

Upon activation, RIPK1 and RIPK3 form a functional amyloid-like complex called the necrosome. Within this complex, RIPK3 becomes autophosphorylated and subsequently phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response.

Therapeutic Inhibition of MLKL

Targeting MLKL offers a specific approach to inhibiting necroptosis with potentially fewer off-target effects compared to upstream kinase inhibitors. While "this compound" is a recently patented MLKL inhibitor, detailed scientific literature on its specific mechanism and efficacy is not yet widely available. Therefore, we will focus on the well-characterized inhibitors Necrosulfonamide and BI-8925 to illustrate the principles of MLKL inhibition.

Mechanism of Action of MLKL Inhibitors

-

Necrosulfonamide (NSA) : NSA is a covalent inhibitor that specifically targets a cysteine residue (Cys86 in human MLKL) in the N-terminal domain of MLKL.[1] This covalent modification is thought to interfere with the conformational changes required for MLKL oligomerization and translocation to the plasma membrane, thereby blocking the execution of necroptosis.[1][2] It is important to note that NSA is specific for human MLKL and does not inhibit murine MLKL.[3]

-

BI-8925 : This inhibitor belongs to the xanthine class and also acts as a covalent inhibitor of MLKL.[2][4] BI-8925 works by stabilizing the inactive conformation of MLKL.[2][4] It achieves this through a π–π stacking interaction, which prevents the conformational changes necessary for MLKL activation and subsequent necroptotic cell death.[2][4]

Quantitative Data on MLKL Inhibitors

The efficacy of MLKL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell-based necroptosis assays.

| Inhibitor | Cell Line | Necroptotic Stimulus | IC50 (nM) | Reference |

| Necrosulfonamide | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 124 | [2] |

| U937 | TNF-α, Smac mimetic, z-VAD-fmk | <200 | [5] | |

| Jurkat (FADD-deficient) | TNF-α | ~500 | [6] | |

| BI-8925 | Jurkat (FADD-deficient) | huTNFα | 541 | [4][7] |

| U937 | huTNFα, zVAD-fmk | 271 | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of MLKL inhibitors.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line (HT-29) and the assessment of inhibition by an MLKL inhibitor.

Materials:

-

HT-29 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MLKL inhibitor (e.g., Necrosulfonamide, BI-8925) dissolved in DMSO

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., LDH cytotoxicity assay kit or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Reagents for Western blotting (see section 4.2)

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the MLKL inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM) in culture medium. Add 100 µL of this cocktail to each well.

-

Incubation: Incubate the plate for 8-12 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant according to the manufacturer's protocol. Increased LDH release indicates loss of membrane integrity and necroptotic cell death.

-

CellTiter-Glo® Assay: Measure intracellular ATP levels as an indicator of cell viability according to the manufacturer's protocol. A decrease in ATP levels signifies cell death.

-

-

Data Analysis: Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control. Determine the IC50 value of the inhibitor.

Western Blot Analysis of MLKL Phosphorylation

This protocol details the detection of phosphorylated MLKL (pMLKL) as a key marker of necroptosis activation and its inhibition.

Materials:

-

Cell lysates from the in vitro assay (Section 4.1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMLKL (Ser358 for human), anti-total MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pMLKL, anti-total MLKL, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of pMLKL to total MLKL.

In Vivo Model of Sepsis and MLKL Inhibitor Treatment

This protocol outlines a murine model of lipopolysaccharide (LPS)-induced systemic inflammation (a model of sepsis) to evaluate the in vivo efficacy of an MLKL inhibitor. Note that Necrosulfonamide is not suitable for murine models.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

MLKL inhibitor suitable for in vivo use (e.g., a murine-active analog of BI-8925)

-

Sterile saline

-

Syringes and needles for injection

-

Equipment for monitoring body temperature and survival

-

Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Inhibitor Administration: Administer the MLKL inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and time before LPS challenge.

-

Sepsis Induction: Induce sepsis by injecting a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) intraperitoneally.

-

Monitoring: Monitor the mice for signs of sickness, body temperature, and survival over a period of 24-72 hours.

-

Sample Collection: At a designated time point (e.g., 2-4 hours post-LPS for cytokine analysis or at the experimental endpoint), collect blood and tissues for further analysis.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.

-

Histopathology: Fix tissues (e.g., lung, liver, kidney) in formalin, embed in paraffin, and perform H&E staining to assess tissue damage. Immunohistochemistry for pMLKL can also be performed.

-

Data Analysis: Compare the survival rates, body temperature changes, cytokine levels, and tissue damage between the inhibitor-treated and vehicle-treated groups.

Conclusion and Future Directions

The inhibition of MLKL represents a promising therapeutic strategy for a wide range of diseases driven by necroptotic cell death. While novel inhibitors like this compound are emerging, further research is required to fully characterize their preclinical and clinical potential. The experimental frameworks provided in this guide, utilizing well-characterized inhibitors such as Necrosulfonamide and BI-8925, offer a robust starting point for the evaluation of new MLKL-targeting compounds. Future studies should focus on developing potent and specific MLKL inhibitors with favorable pharmacokinetic properties for in vivo applications, and on elucidating the full spectrum of diseases where MLKL inhibition could be therapeutically beneficial.

References

- 1. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]

- 6. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

An In-depth Technical Guide on the Role of MLKL in Ischemia-Reperfusion Injury

Note to the Reader: Initial searches for the specific inhibitor "Mlkl-IN-2" in the context of ischemia-reperfusion injury (IRI) did not yield any specific preclinical studies, quantitative data, or detailed experimental protocols. The following guide has been prepared to address the core topic of MLKL inhibition in IRI by summarizing the available data from studies utilizing other MLKL inhibitors, such as Necrosulfonamide (NSA), and findings from MLKL knockout (Mlkl-ko) animal models. This guide provides a comprehensive overview of the role of MLKL in the pathology of IRI, supported by data from various preclinical models.

Executive Summary

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key cellular process implicated in the pathology of IRI is necroptosis, a form of regulated cell death. Mixed lineage kinase domain-like protein (MLKL) is the terminal effector in the necroptosis pathway. Activation of MLKL leads to plasma membrane rupture and the release of cellular contents, triggering inflammation and exacerbating tissue injury.[1][2] This guide details the signaling pathway of MLKL-mediated necroptosis, summarizes preclinical findings on MLKL inhibition in IRI, and provides an overview of relevant experimental protocols.

The Necroptosis Signaling Pathway in Ischemia-Reperfusion Injury

Necroptosis is a programmed necrosis pathway that is activated in response to IRI. The core of this pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and finally MLKL.[3]

Caption: MLKL-mediated necroptosis pathway in IRI.

Quantitative Data from Preclinical Studies of MLKL Inhibition in IRI

The following tables summarize quantitative data from studies investigating the effects of MLKL inhibition or knockout in various models of ischemia-reperfusion injury.

Table 1: MLKL Inhibition in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)[2]

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Number of PI-positive cells (per field) |

| Sham | 0 | 0 | 5 ± 1 |

| tMCAO + Vehicle | 245 ± 25 | 3.5 ± 0.5 | 85 ± 10 |

| tMCAO + Necrosulfonamide (NSA) | 130 ± 20 | 2.0 ± 0.4 | 30 ± 5 |

| p < 0.05 compared to tMCAO + Vehicle group. PI: Propidium Iodide. |

Table 2: Effects of MLKL Knockout in a Mouse Model of Renal IRI[4]

| Genotype | Serum Creatinine (mg/dL) at 24h | Tubular Injury Score (0-4) at 24h | Kim-1 mRNA Expression (fold change) at 12h |

| Wild-Type (WT) | 2.5 ± 0.3 | 3.2 ± 0.4 | 100 ± 15 |

| Mlkl-ko | 1.5 ± 0.2 | 2.1 ± 0.3 | 40 ± 8 |

| p < 0.05 compared to Wild-Type group. |

Table 3: MLKL Inhibition in an In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Astrocytes[2]

| Condition | LDH Release (% of control) | p-MLKL/MLKL Ratio |

| Control | 100 | 1.0 |

| OGD/R + Vehicle | 250 ± 30 | 3.5 ± 0.5 |

| OGD/R + NSA | 140 ± 20 | 1.5 ± 0.3 |

| *p < 0.05 compared to OGD/R + Vehicle group. LDH: Lactate Dehydrogenase. |

Detailed Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats[2][5]

This protocol describes a common in vivo model for studying cerebral ischemia-reperfusion injury.

Caption: Workflow for the tMCAO model of cerebral IRI.

Detailed Steps:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

Ischemia Induction: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.

-

Reperfusion: The monofilament is withdrawn to allow blood flow to resume.

-

Drug Administration: Necrosulfonamide (NSA) or vehicle is administered, often via intraperitoneal injection, at the onset of reperfusion.

-

Outcome Assessment: After a set reperfusion period (e.g., 24 hours), neurological deficits are scored, and infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Tissue Analysis: Brain tissue is harvested for further analysis, such as Western blotting for p-MLKL or immunohistochemistry for cell death markers.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)[3]

This protocol outlines a common in vitro model to simulate ischemia-reperfusion conditions in cell culture.

Caption: Workflow for the OGD/R in vitro model.

Detailed Steps:

-

Cell Culture: Primary cells (e.g., astrocytes, neurons) or cell lines are cultured to a desired confluency.

-

Oxygen-Glucose Deprivation: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (typically with 1% O2 or less) for a specified duration (e.g., 2-6 hours).

-

Reoxygenation: The glucose-free medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator.

-

Treatment: The inhibitor (e.g., NSA) or vehicle is added to the culture medium at the beginning of the reoxygenation period.

-

Analysis: After a defined reoxygenation time (e.g., 12-24 hours), cell death and injury are assessed using assays such as LDH release, propidium iodide staining, or Western blotting for necroptosis-related proteins.

Conclusion

The available preclinical evidence strongly supports a critical role for MLKL-mediated necroptosis in the pathophysiology of ischemia-reperfusion injury across multiple organ systems. Inhibition of MLKL, either pharmacologically with inhibitors like necrosulfonamide or through genetic deletion, has been shown to be protective by reducing cell death, inflammation, and functional impairment in models of cerebral, renal, and hepatic IRI. While specific data on "this compound" is not currently available in the public domain, the consistent findings with other modes of MLKL inhibition suggest that targeting this terminal effector of necroptosis is a promising therapeutic strategy for mitigating the detrimental effects of ischemia-reperfusion injury. Further research into the development and preclinical testing of novel, potent, and specific MLKL inhibitors is warranted.

References

- 1. Pharmaceutical Therapies for Necroptosis in Myocardial Ischemia–Reperfusion Injury | MDPI [mdpi.com]

- 2. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Role of MLKL-IN-2 and its Analogs in Cancer Immunotherapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulated cell death pathway of necroptosis, executed by the Mixed Lineage Kinase Domain-Like (MLKL) protein, has emerged as a critical process in modulating anti-tumor immunity. The induction of necroptosis in cancer cells can trigger an immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) and subsequent activation of the adaptive immune system. This has positioned MLKL as a promising therapeutic target in oncology. While specific inhibitors like MLKL-IN-2 are being developed, the publicly available data on this particular compound remains limited. This guide will provide an in-depth overview of the role of MLKL in cancer immunotherapy, using the well-characterized MLKL inhibitor, Necrosulfonamide (NSA), as a representative molecule to detail the mechanism of action, experimental protocols, and potential therapeutic strategies.

Introduction: MLKL and Necroptosis in Cancer

Necroptosis is a form of programmed necrosis that is independent of caspases. It is primarily mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[1][2][3] Upon induction by stimuli such as TNF-α, the formation of a protein complex known as the necrosome, comprising RIPK1 and RIPK3, leads to the phosphorylation and activation of MLKL.[2][3] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing cell lysis.[2][4]

The immunogenic nature of necroptotic cell death is a key factor in its relevance to cancer immunotherapy. The release of DAMPs, such as high-mobility group box 1 (HMGB1) and ATP, can promote the maturation of dendritic cells (DCs), enhance antigen presentation, and stimulate T-cell mediated anti-tumor responses.[1][5] Conversely, some cancers evade the immune system by downregulating components of the necroptosis pathway, such as RIPK3.[6]

MLKL Inhibitors: A Therapeutic Opportunity

The dual role of necroptosis in both promoting and suppressing tumors has led to the development of small molecule inhibitors of its key components. While inducing necroptosis can be a pro-immunogenic therapeutic strategy, inhibiting it can be beneficial in contexts where necroptosis contributes to a pro-tumoral inflammatory microenvironment.

This compound is a recently identified inhibitor of MLKL.[7] It is available commercially for research purposes and is noted as being extracted from patent WO2021224505A1.[7] However, detailed peer-reviewed studies on its specific mechanism of action, in vitro and in vivo efficacy, and its effects on cancer immunotherapy are not yet widely available in the public domain.

Given the limited data on this compound, this guide will utilize Necrosulfonamide (NSA) as a well-documented MLKL inhibitor to illustrate the principles and methodologies relevant to the study of MLKL inhibition in cancer immunotherapy. NSA is a potent and specific inhibitor of human MLKL that acts by covalently binding to Cysteine 86.[8][9]

Mechanism of Action of MLKL Inhibitors (Exemplified by Necrosulfonamide)

NSA inhibits necroptosis by preventing the oligomerization and translocation of MLKL to the plasma membrane.[8] This action is downstream of RIPK3-mediated phosphorylation of MLKL.

Signaling Pathway of Necroptosis and Inhibition by NSA

Quantitative Data on MLKL Inhibitor Activity

The following tables summarize key quantitative data for Necrosulfonamide (NSA) from various studies. This data is essential for designing experiments and interpreting results.

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC₅₀ | HT-29 (human colon cancer) | < 1 µM | Necroptosis Inhibition | [8] |

| IC₅₀ | Jurkat (human T-cell leukemia) | < 1 µM | Necroptosis Inhibition | [8] |

| IC₅₀ | U937 (human lymphoma) | 271 nM | Necroptosis Inhibition | [10] |

| IC₅₀ | Jurkat (FADD-/-) | 541 nM | Necroptosis Inhibition | [10] |

| Study Type | Cancer Model | Treatment | Key Findings | Reference |

| Xenograft | MDA-MB-231 (human breast cancer) | NSA (3.7 mg/kg/day, i.p.) | Significantly suppressed tumor growth | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for in vitro and in vivo studies involving MLKL inhibitors.

In Vitro Necroptosis Induction and Inhibition Assay

Objective: To determine the efficacy of an MLKL inhibitor in preventing necroptosis in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (human, recombinant)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

MLKL inhibitor (e.g., Necrosulfonamide)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Pre-treat cells with various concentrations of the MLKL inhibitor (e.g., 0.1 to 10 µM NSA) for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate for 24 hours at 37°C.

-

Measure cell viability using CellTiter-Glo® according to the manufacturer's instructions.

-

Calculate the IC₅₀ value of the inhibitor.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of an MLKL inhibitor in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Human cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-